c-Myc inhibitor 11

c-Myc MYC/MAX Dimerization Potency

c-Myc inhibitor 11 (Compound 67e) is a distinct imidazopyridazine-based c-MYC/MAX PPI disruptor (pEC50=6.4). Unlike legacy MYC inhibitors (10058-F4, 10074-G5) hampered by rapid metabolism, Compound 67e delivers defined PK (high clearance, short t1/2) for acute target-engagement studies. Its superior potency over first-generation disruptors ensures robust c-MYC transcriptional blockade at lower, less cytotoxic concentrations. For c-MYC pathway blockade or imidazopyridazine SAR campaigns, this chemotype outperforms thioxothiazolidinones and benzoxadiazoles. Select for acute in vitro mechanistic studies and short-term in vivo PD experiments.

Molecular Formula C20H22N6O
Molecular Weight 362.4 g/mol
Cat. No. B12386379
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namec-Myc inhibitor 11
Molecular FormulaC20H22N6O
Molecular Weight362.4 g/mol
Structural Identifiers
SMILESCCN(CC)C1=NC=C(C=C1)C2=C(N3C(=N2)C=CC=N3)CC4=COC(=N4)C
InChIInChI=1S/C20H22N6O/c1-4-25(5-2)18-9-8-15(12-21-18)20-17(11-16-13-27-14(3)23-16)26-19(24-20)7-6-10-22-26/h6-10,12-13H,4-5,11H2,1-3H3
InChIKeyRWZXRUDXLQSJJF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

c-Myc inhibitor 11 (Compound 67e): A Research-Grade Imidazopyridazine Disruptor of c-MYC/MAX Dimerization for Oncogenic Pathway Studies


c-Myc inhibitor 11, also designated as Compound 67e, is a small-molecule research agent classified as a c-MYC inhibitor . It is characterized by an imidazopyridazine core scaffold and functions by disrupting the protein-protein interaction between the c-MYC oncoprotein and its obligate partner MAX, thereby inhibiting the transcriptional activity of c-MYC target genes involved in cell proliferation and survival . The compound has a molecular weight of 362.43 g/mol and the molecular formula C20H22N6O . In rat pharmacokinetic assays, c-Myc inhibitor 11 demonstrates high clearance, a moderate volume of distribution, and a short half-life .

Procurement Rationale: Why c-Myc inhibitor 11 is Not a Generic Substitute for Other c-MYC Pathway Inhibitors


The c-MYC oncoprotein is a notoriously challenging 'undruggable' target due to its intrinsically disordered structure, lacking traditional small-molecule binding pockets [1]. Consequently, research in this area utilizes a diverse array of chemical scaffolds that inhibit c-MYC function through distinct mechanisms, including direct disruption of MYC/MAX dimerization, stabilization of promoter G-quadruplexes, or inhibition of upstream regulators. A generic substitution among these tools is not scientifically sound, as each compound exhibits unique potency, selectivity, pharmacokinetic properties, and off-target profiles that profoundly influence experimental outcomes. For instance, the in vivo utility of early MYC/MAX disruptors like 10058-F4 and 10074-G5 was severely limited by rapid metabolism and poor tumor penetration [2]. c-Myc inhibitor 11, with its imidazopyridazine core, represents a distinct chemotype with different potency and pharmacokinetic parameters that are essential to consider for experimental design. The following quantitative evidence is provided to differentiate c-Myc inhibitor 11 from its closest analogs and guide appropriate procurement.

Quantitative Differentiation Guide: Evidence-Based Selection of c-Myc inhibitor 11 Over Key Comparators


In Vitro Potency: Comparing c-Myc inhibitor 11 (Compound 67e) to First-Generation MYC/MAX Disruptor 10058-F4

c-Myc inhibitor 11 demonstrates an in vitro potency (pEC50 of 6.4, equivalent to an EC50 of 0.4 µM) in a c-MYC HTRF assay . This compares favorably to the first-generation MYC/MAX disruptor 10058-F4, which exhibits an IC50 of 4.5 µM for inhibiting MYC-MAX binding in vitro .

c-Myc MYC/MAX Dimerization Potency

Pharmacokinetic Profile: Rapid Clearance of c-Myc inhibitor 11 Contrasts with Metabolic Liabilities of 10074-G5

In rat pharmacokinetic assays, c-Myc inhibitor 11 is characterized by high clearance, a moderate volume of distribution, and a short half-life . This profile differs significantly from the related MYC/MAX disruptor 10074-G5, which in mice has a reported plasma half-life of only 37 minutes and a peak tumor concentration tenfold lower than plasma levels [1]. The rapid metabolism of 10074-G5 has been cited as the primary reason for its lack of in vivo antitumor activity [1].

Pharmacokinetics In Vivo Clearance

Chemical Scaffold Differentiation: Imidazopyridazine Core of c-Myc inhibitor 11 vs. Benzodiazepine and Thioxothiazolidinone Comparators

c-Myc inhibitor 11 is built upon an imidazopyridazine core, a scaffold that has been shown in lead optimization studies to offer improved c-MYC HTRF pEC50 values, lipophilicity, solubility, and rat pharmacokinetics compared to earlier benzimidazole cores [1]. This represents a distinct chemotype from other direct MYC/MAX inhibitors like 10058-F4 (a thioxothiazolidinone) and 10074-G5 (a benzoxadiazole) [2].

Medicinal Chemistry Scaffold SAR

Optimized Application Scenarios for c-Myc inhibitor 11 in Cancer Research


In Vitro Mechanistic Studies of c-MYC Transcriptional Activity

The improved in vitro potency of c-Myc inhibitor 11 (pEC50 = 6.4) over first-generation MYC/MAX disruptors makes it a more suitable tool for acute in vitro mechanistic studies. Its higher potency allows for more robust inhibition of c-MYC-dependent transcription at lower, potentially less cytotoxic, concentrations. Researchers investigating the immediate downstream effects of c-MYC pathway blockade in cell culture should select c-Myc inhibitor 11 over less potent analogs like 10058-F4 to ensure maximal target engagement within the experimental timeframe.

In Vivo Studies Requiring Acute, Short-Term Pathway Inhibition

The pharmacokinetic profile of c-Myc inhibitor 11 in rats (high clearance, short half-life) designates it as a compound best suited for in vivo studies designed for acute pathway inhibition. This includes target engagement studies shortly after dosing, perfusion models, or short-term pharmacodynamic experiments where rapid compound clearance is either acceptable or desired to limit off-target effects over time. In contrast, its short half-life makes it less ideal for chronic, multi-day tumor growth inhibition studies without the use of continuous infusion pumps.

Chemical Biology Studies Requiring a Distinct Imidazopyridazine Probe

For chemical biology or medicinal chemistry campaigns aimed at understanding structure-activity relationships (SAR) around c-MYC inhibition, c-Myc inhibitor 11 provides a well-characterized exemplar of the imidazopyridazine scaffold. Studies have shown this core can improve pharmaceutical properties relative to earlier benzimidazole-based inhibitors [1]. Researchers seeking a tool compound from a chemical series distinct from the thioxothiazolidinones or benzoxadiazoles should prioritize c-Myc inhibitor 11 to probe the specific biological effects associated with this chemotype.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for c-Myc inhibitor 11

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.